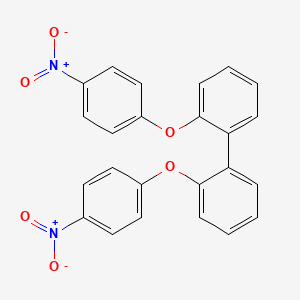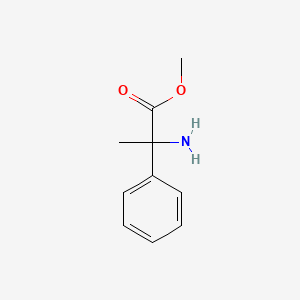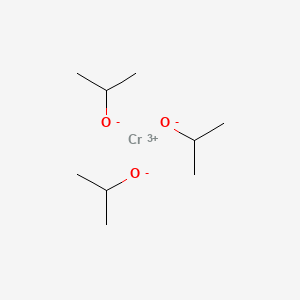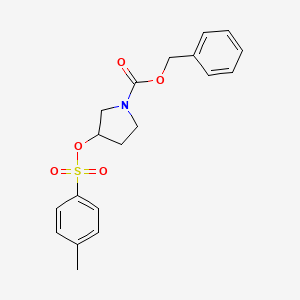![molecular formula C39H45ClN4O4 B1602281 Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate CAS No. 34411-77-3](/img/structure/B1602281.png)
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate
説明
The compound is a quaternary ammonium salt with a perchlorate counterion. Quaternary ammonium salts are often used in a variety of applications due to their unique properties, such as being able to act as phase-transfer catalysts .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple aromatic rings and a quaternary ammonium center. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Quaternary ammonium salts can participate in a variety of reactions. They can act as phase-transfer catalysts, facilitating the transfer of a reactant from one phase to another .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quaternary ammonium salts are generally soluble in water and have high melting points .科学的研究の応用
Intermolecular Electron Transfer
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate demonstrates significant potential in the study of intermolecular electron transfer. Research indicates that the protonation of related compounds results in the formation of monoradical cations which tend to associate in dilute solutions, forming aggregates characterized by intermolecular electron interchange. These findings are crucial for understanding molecular interactions in organic solvents, impacting fields like material science and molecular electronics (Lokshin et al., 2001).
Pyrolytic Techniques
The perchlorate complexes of this compound have been analyzed using a novel pyrolytic technique, offering a rapid, accurate, and non-explosive method for studying metal-perchlorate complexes of organic ligands. This method provides a safer and more efficient approach to the decomposition of these complexes, which is significant in the field of inorganic chemistry and materials science (Nair et al., 1981).
Solvatochromic Behavior
The solvatochromic behavior of derivatives of this compound has been thoroughly investigated. Studies reveal that these derivatives demonstrate reversed solvatochromic behavior in various solvents like toluene, chloroform, and acetonitrile. This research is pivotal for the development of materials with specific optical properties, finding applications in sensors and optoelectronic devices (Bogdanov et al., 2019).
Generation of Sulfene
Research into the synthesis and reactivity of this compound and its derivatives has led to efficient methods for generating sulfene, a valuable intermediate in organic synthesis. This work facilitates the development of novel synthetic routes in organic chemistry, particularly in the formation of diverse sulfur-containing compounds (Prajapati et al., 1993).
Synthesis of Novel Compounds
The compound is integral in synthesizing new chemical entities, like N-(4-arylmethylene-Δ2-oxazolin-5-ylidene)ammonium salts. These compounds have potential applications in pharmaceutical and agrochemical industries due to their unique structural features and biological activity potential (Boyd & Wright, 1972).
Energetic Material Development
In the field of high-energy materials, derivatives of this compound are being explored for their use in creating nitrogen-rich compounds. These studies are crucial for the development of new materials with enhanced energetic properties, applicable in areas like propulsion and pyrotechnics (Rao et al., 2021).
Advanced Membrane Technology
The compound is also being studied for its application in the development of advanced membrane technology, particularly in the creation of novel anion exchange membranes. This research is significant in the field of energy, particularly for fuel cell technology (Li et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
dimethyl-[4-[(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trienylidene]cyclohexa-2,5-dien-1-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N4.ClHO4/c1-40(2)34-22-14-30(15-23-34)38(31-16-24-35(25-17-31)41(3)4)12-10-9-11-13-39(32-18-26-36(27-19-32)42(5)6)33-20-28-37(29-21-33)43(7)8;2-1(3,4)5/h9-29H,1-8H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIPOKGKSDINKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C=CC=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)/C=C/C=C/C=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583652 | |
| Record name | N,N-Dimethyl-4-{(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}cyclohexa-2,5-dien-1-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate | |
CAS RN |
34411-77-3 | |
| Record name | N,N-Dimethyl-4-{(2E,4E)-1,7,7-tris[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}cyclohexa-2,5-dien-1-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34411-77-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)







![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)

